molecular formula C18H16N2O8 B13984957 4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate CAS No. 54900-09-3

4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate

Cat. No.: B13984957
CAS No.: 54900-09-3
M. Wt: 388.3 g/mol
InChI Key: ICIXGKLFLPIZAO-UHFFFAOYSA-N
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Description

4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate is an organic compound characterized by the presence of two nitrobenzoyl groups attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-hydroxybutyl 4-nitrobenzoate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 4-(4-nitrobenzoyl)oxybutyl 4-nitrobenzoate:

This compound is a chemical compound with the molecular formula C18H16N2O8 and a molecular weight of 388.32800 . It has a density of 1.373g/cm3 and a boiling point of 567.1ºC at 760 mmHg . The flash point is 234.2ºC and the refractive index is 1.597 .

Potential Applications
While the provided search results do not offer explicit details on the specific applications of this compound, they do point to contexts where similar compounds are used, suggesting potential areas of application:

  • Research and Development : The compound is listed in chemical databases and catalogs, suggesting its use as a reference material or chemical intermediate in research and development .
  • Synthesis of inhibitors : 4-nitrobenzoates are used in the design and synthesis of enteropeptidase inhibitors .
  • Material Science : Teflon finishes, which can be applied to various materials, exhibit properties like chemical inertness, water repellency, anti-sticking ability, friction resistance, and dielectric strength . These properties might be relevant in applications where this compound is used as a coating or additive .
  • Radiochemistry : Nitro compounds may be used in radiochemical research .
  • Forensic Science : Derivatives of nitrobenzoate are used as reference material .

Case Studies and Research Findings
No specific case studies or detailed research findings about the applications of this compound were found in the search results. However, the search results provide examples of studies involving related compounds:

  • Enteropeptidase Inhibitors: Research has been conducted on 4-guanidinobenzoate derivatives as inhibitors of enteropeptidase, with potential applications in treating diet-induced obesity .
  • Material Science: Studies on Teflon finishes have explored their applications in various industries due to their unique properties .

Mechanism of Action

The mechanism of action of 4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity or function. The ester groups can also undergo hydrolysis, releasing the active components that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate is unique due to the presence of two nitrobenzoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Biological Activity

4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate is a nitrobenzoate derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of nitro groups, which are known to influence various biological processes. The following sections will explore the biological activity, mechanisms of action, and research findings related to this compound.

  • Molecular Formula : C18H18N2O5
  • Molecular Weight : 358.35 g/mol
  • CAS Number : Not provided in the search results.

Biological Activity

Nitrobenzoate-derived compounds, including this compound, have been studied for a range of biological activities:

  • Anticancer Activity : Nitrobenzoate derivatives have shown promise in cancer treatment by inhibiting tumor growth and metastasis. For instance, studies indicate that compounds similar to this compound can suppress metastatic activity by targeting specific glycoproteins involved in tumor-cell-induced platelet aggregation .
  • Anti-inflammatory Effects : These compounds may also exert anti-inflammatory effects, making them candidates for treating inflammatory diseases. Research has highlighted their potential in reducing inflammation markers in vitro and in vivo .
  • Antimicrobial Properties : Nitrobenzoates have been associated with antimicrobial activity against various pathogens, suggesting their utility in developing new antimicrobial agents .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Interaction with Enzymes : The nitro groups can interact with enzymes and receptors, influencing their activity. For example, certain nitrobenzoates inhibit enzyme activities critical for tumor growth and angiogenesis .
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells, contributing to their anticancer effects .
  • Inhibition of Angiogenesis : Research indicates that nitrobenzoate derivatives can inhibit angiogenesis, which is crucial for tumor growth and metastasis. This property makes them potential candidates for antiangiogenic therapies .

Case Studies and Research Findings

Several studies have documented the biological activities of nitrobenzoate derivatives:

  • A study on a novel nitrobenzoate compound (X8) demonstrated its ability to impair vascular development in zebrafish models, indicating significant antiangiogenic properties .
  • Another investigation focused on the synthesis and evaluation of various nitrobenzoate compounds, revealing that modifications to the structure could enhance their inhibitory effects on human enteropeptidase, an enzyme linked to obesity treatment .

Data Table: Biological Activities of Nitrobenzoate Compounds

Compound NameBiological ActivityIC50 (nM)Mechanism
X8AntiangiogenicNot specifiedInhibits endothelial cell mobility
Compound 2aEnzyme inhibition94Targets enteropeptidase
Compound 4bEnzyme inhibition13Enhanced affinity to enteropeptidase

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(4-nitrobenzoyl)oxybutyl 4-nitrobenzoate, and how can reaction yields be optimized?

The compound is synthesized via esterification of 4-nitrobenzoic acid with diols, typically using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 4-nitrobenzyl chloroformate to enhance reactivity. Key variables affecting yield include stoichiometric ratios, solvent polarity (e.g., dichloromethane or DMF), and temperature control (0–25°C). Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing catalyst loading (e.g., DMAP) can improve efficiency .

Q. What purification strategies are effective for isolating this compound from byproducts?

Column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures (20–40% EtOAc) is standard. Recrystallization from ethanol or acetonitrile may enhance purity. For nitro-containing compounds, ensure light-sensitive handling and cold storage (2–8°C) to prevent decomposition .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm ester linkages and nitro group positions.
  • IR : Peaks near 1720 cm1^{-1} (ester C=O) and 1520 cm1^{-1} (NO2_2).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+.
  • Elemental Analysis : Validate C, H, N, O percentages against theoretical values .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Store in amber vials under inert gas (N2_2) at –20°C for long-term stability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electron density maps to predict regioselectivity in nucleophilic substitutions. Software like Gaussian or ORCA integrates with experimental data to validate mechanistic pathways .

Q. What factorial design approaches optimize reaction parameters for scale-up synthesis?

A 2k^k factorial design evaluates variables: temperature (X1), catalyst concentration (X2), and solvent polarity (X3). Response surface methodology (RSM) identifies interactions, while ANOVA determines statistical significance. This reduces trial-and-error iterations by 40–60% .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

Cross-validate using complementary techniques:

  • X-ray Diffraction : Resolve structural ambiguities (e.g., ester conformation).
  • Dynamic NMR : Detect rotational barriers in butyl chains.
  • DFT-NMR Prediction : Compare computed chemical shifts with experimental data .

Q. What methodologies elucidate the compound’s electrophilic/nucleophilic behavior in catalysis?

Hammett plots correlate nitro group substituent effects (σ constants) with reaction rates. Electrochemical studies (cyclic voltammetry) quantify electron-withdrawing strength, while frontier molecular orbital (FMO) analysis identifies reactive sites .

Q. How can thermal decomposition pathways inform safe handling protocols?

Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) identifies volatile byproducts (e.g., NOx_x). Kinetic studies using the Flynn-Wall-Ozawa method calculate activation energy (Ea_a) to predict decomposition risks under lab conditions .

Properties

IUPAC Name

4-(4-nitrobenzoyl)oxybutyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O8/c21-17(13-3-7-15(8-4-13)19(23)24)27-11-1-2-12-28-18(22)14-5-9-16(10-6-14)20(25)26/h3-10H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIXGKLFLPIZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79501-93-2
Details Compound: Poly(oxy-1,4-butanediyl), α-(4-nitrobenzoyl)-ω-[(4-nitrobenzoyl)oxy]-
Record name Poly(oxy-1,4-butanediyl), α-(4-nitrobenzoyl)-ω-[(4-nitrobenzoyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79501-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60294125
Record name butane-1,4-diyl bis(4-nitrobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54900-09-3
Record name NSC94647
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name butane-1,4-diyl bis(4-nitrobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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